molecular formula C9H12N4 B8204779 1-Ethyl-3-methylimidazolium Dicyanomethanide

1-Ethyl-3-methylimidazolium Dicyanomethanide

Cat. No.: B8204779
M. Wt: 176.22 g/mol
InChI Key: KRBUMGZTLHKAKQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylimidazolium dicyanomethanide is an ionic liquid known for its unique properties and applications. It is often used as a solvent in various chemical reactions and as an electrolyte in batteries and capacitors. This compound is considered a greener alternative to traditional organic solvents due to its non-toxicity .

Preparation Methods

1-Ethyl-3-methylimidazolium dicyanomethanide can be synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 1-methylimidazole with bromoethane to form 1-ethyl-3-methylimidazolium bromide. This intermediate is then reacted with silver cyanide under basic conditions to yield this compound .

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium dicyanomethanide undergoes various chemical reactions, including:

Common reagents used in these reactions include silver cyanide, bromoethane, and various bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methylimidazolium dicyanomethanide involves its ionic nature, which allows it to interact with various molecular targets. In catalytic reactions, it acts as an active base catalyst, facilitating the transfer of functional groups. Its ability to dissolve a wide range of substances makes it an effective solvent in various chemical processes .

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium dicyanomethanide is unique compared to other similar compounds due to its specific ionic structure and properties. Similar compounds include:

These compounds share some applications but differ in their chemical behavior and specific uses.

Properties

IUPAC Name

2-cyanoethenylideneazanide;1-ethyl-3-methylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C3HN2/c1-3-8-5-4-7(2)6-8;4-2-1-3-5/h4-6H,3H2,1-2H3;1H/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBUMGZTLHKAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(=C=[N-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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